Imidazo[1,2-a]pyridine-5-carboxylic acid
CAS No.: 479028-72-3
Cat. No.: VC2466571
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 479028-72-3 |
|---|---|
| Molecular Formula | C8H6N2O2 |
| Molecular Weight | 162.15 g/mol |
| IUPAC Name | imidazo[1,2-a]pyridine-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H6N2O2/c11-8(12)6-2-1-3-7-9-4-5-10(6)7/h1-5H,(H,11,12) |
| Standard InChI Key | IAXRYEXXAPLEGT-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC=CN2C(=C1)C(=O)O |
| Canonical SMILES | C1=CC2=NC=CN2C(=C1)C(=O)O |
Introduction
Chemical Identity and Structure
Molecular Composition and Structural Features
Imidazo[1,2-a]pyridine-5-carboxylic acid (C₈H₆N₂O₂) features a fused bicyclic structure consisting of a five-membered imidazole ring fused to a six-membered pyridine ring, with a carboxylic acid group at the 5-position. The compound possesses a planar structure with two nitrogen atoms in the imidazole ring and one nitrogen atom in the pyridine ring, creating a heterocyclic system with important electronic properties. The presence of these nitrogen atoms contributes significantly to the compound's aromaticity and potential for hydrogen bonding interactions .
Chemical Identifiers and Registry Information
The compound is cataloged in multiple chemical databases with specific identifiers that facilitate its tracking and reference in scientific literature, as detailed in Table 1.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 479028-72-3 |
| European Community (EC) Number | 812-910-2 |
| DSSTox Substance ID | DTXSID70597114 |
| Wikidata | Q72482557 |
| Molecular Formula | C₈H₆N₂O₂ |
Table 1: Chemical identifiers for Imidazo[1,2-a]pyridine-5-carboxylic acid
Synthetic Methodologies
Modern Metal-Free Synthetic Methods
Recent advances in metal-free synthesis protocols have expanded the toolkit for preparing imidazo[1,2-a]pyridine derivatives. These environmentally benign approaches often utilize microwave assistance and greener reaction conditions. For instance, Kusy et al. developed a mild and rapid microwave-assisted protocol for constructing 3-carbaldehyde substituted imidazo[1,2-a]pyridines through the condensation of substituted 2-aminopyridines with bromomalonaldehyde in ethanol-water media . Similar approaches could potentially be adapted for synthesizing the 5-carboxylic acid derivative.
Imidazopyridine Synthesis Mechanisms
The mechanistic pathways for imidazo[1,2-a]pyridine formation typically involve either initial attack of the exocyclic amine on the carbonyl reagent, followed by elimination, cyclization, and expulsion of a leaving group, or alternative pathways depending on the specific reagents employed. For instance, some reactions proceed via intermediates such as enamines, which have been isolated to confirm proposed mechanisms .
Structural Relationships and Analogues
Relationship to Other Imidazopyridine Derivatives
Imidazo[1,2-a]pyridine-5-carboxylic acid is part of a broader family of imidazopyridines that includes numerous biologically active compounds. Structural analogues include imidazo[1,2-a]pyridine-3-carboxamides, which have demonstrated significant anti-tuberculosis activity against Mycobacterium tuberculosis, including drug-resistant strains . These related compounds have shown minimum inhibitory concentrations (MICs) of ≤1 μM against replicating bacteria, with some having MIC values as low as ≤0.006 μM .
Comparison with Other Heterocyclic Frameworks
The structural framework of Imidazo[1,2-a]pyridine-5-carboxylic acid differs from other related heterocyclic systems such as Imidazo[1,5-a]pyridines, which feature a different fusion pattern between the imidazole and pyridine rings . This distinction affects reactivity patterns, electronic properties, and biological activities among these compounds.
Biological Activities and Medicinal Applications
Antimicrobial Activities
The most significant biological activity documented for imidazo[1,2-a]pyridine derivatives is their antimicrobial potential, particularly against Mycobacterium tuberculosis. Related compounds such as imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potency surpassing that of clinical candidates like PA-824 by nearly 10-fold against multi-drug resistant (MDR) and extensively drug-resistant (XDR) TB strains .
Chemical Reactivity and Transformations
Functionalization of the Heterocyclic Core
The imidazo[1,2-a]pyridine core can be functionalized at various positions through electrophilic and nucleophilic substitution reactions. For example, the synthesis of 3-sulfenylimidazo[1,2-a]pyridin-2-ols or their keto analogues from 2-aminopyridinium bromides and thiophenols or sodium sulfinates demonstrates the reactivity of this heterocyclic system .
Pharmaceutical Development Considerations
Structure-Activity Relationships
Structure-activity relationship studies on imidazo[1,2-a]pyridine derivatives have led to the development of compounds with dramatically enhanced potency and significantly improved pharmacokinetics. For example, a focused set of imidazo[1,2-a]pyridine-3-carboxamide antitubercular agents was developed with low nanomolar potency through systematic structural modifications .
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